

Zonisamide-13C6 for Therapeutic Drug Monitoring: An Application Note and Protocol

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Introduction

Zonisamide is an antiepileptic drug (AED) utilized as an adjunctive therapy for partial seizures in adults.[1][2] Therapeutic Drug Monitoring (TDM) of zonisamide is crucial to optimize patient dosage, ensuring therapeutic efficacy while minimizing toxicity.[3] The therapeutic range for zonisamide is generally accepted to be between 10 and 40 µg/mL.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for TDM of AEDs due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as **Zonisamide-13C6**, is considered the gold standard in LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects.[3] This document provides a detailed protocol for the quantification of zonisamide in human serum or plasma using **Zonisamide-13C6** as an internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of zonisamide using **Zonisamide-13C6**.

Table 1: Calibration Curve and Linearity



Parameter	Value
Linearity Range	0.10–50 μg/mL[6]
Correlation Coefficient (R²)	>0.99[6]
Calibration Model	Linear, 1/x weighting

Table 2: Precision and Accuracy

Quality Control Level	Concentration (µg/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (% Bias)
Low	2.5	<7.3%[7]	<7.3%[7]	±15%
Medium	20	<2.8%[7]	<2.8%[7]	±15%
High	40	<2.8%[7]	<2.8%[7]	±15%

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Zonisamide	88-91%[8]	Minimal (<15%)[9]
Zonisamide-13C6	Not explicitly stated, but expected to be similar to Zonisamide	Not explicitly stated, but expected to be similar to Zonisamide

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for sample cleanup.[3]



Materials:

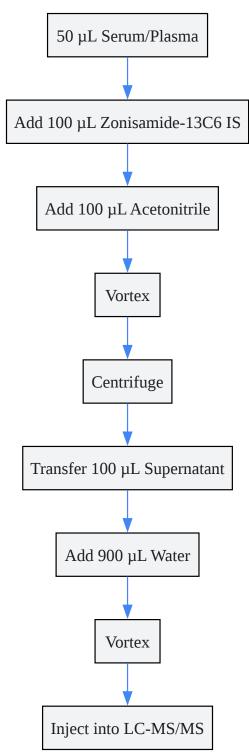
- Patient serum or plasma samples
- Zonisamide-13C6 internal standard working solution (in methanol with 0.5% acetic acid)[7]
- Acetonitrile
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Protocol:

- Pipette 50 μL of serum or plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[7]
- Add 100 μL of the **Zonisamide-13C6** internal standard working solution to each tube.[6][7]
- Vortex mix the samples for 10 seconds.
- Add 100 μL of acetonitrile to precipitate proteins.[6]
- Vortex mix vigorously for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- Carefully transfer 100 μL of the supernatant to a clean microcentrifuge tube or a 96-well plate.
- Add 900 μL of water (or mobile phase A) to the supernatant.[7]
- Vortex mix briefly. The sample is now ready for injection into the LC-MS/MS system.



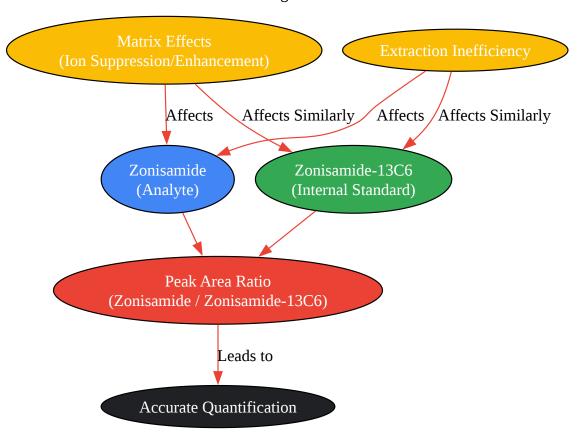
Sample Preparation Workflow







Rationale for using Zonisamide-13C6



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